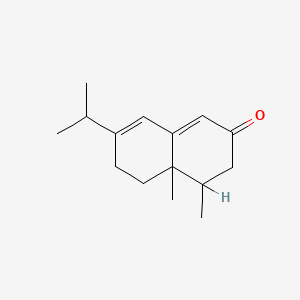
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide is an organic compound characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, and a butenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide typically involves the reaction of 4-methoxybenzaldehyde with diethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 1,2,4-Oxadiazole derivatives
- Entacapone
Uniqueness
N,N-Diethyl-3-(4-methoxyphenyl)-2-butenamide stands out due to its specific structural features and the unique combination of functional groups
特性
CAS番号 |
90316-39-5 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
(E)-N,N-diethyl-3-(4-methoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-5-16(6-2)15(17)11-12(3)13-7-9-14(18-4)10-8-13/h7-11H,5-6H2,1-4H3/b12-11+ |
InChIキー |
TUIAWEVUTJCRGU-VAWYXSNFSA-N |
異性体SMILES |
CCN(CC)C(=O)/C=C(\C)/C1=CC=C(C=C1)OC |
正規SMILES |
CCN(CC)C(=O)C=C(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





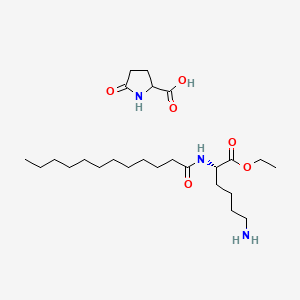

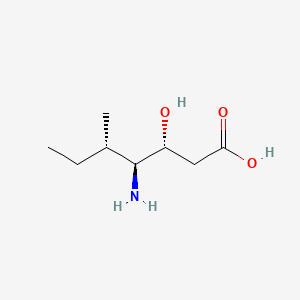


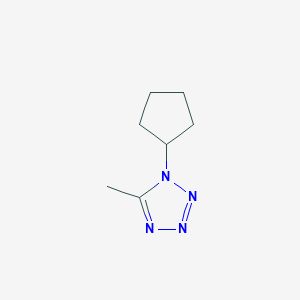
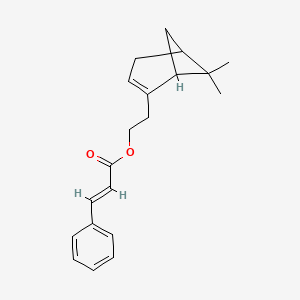
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

